molecular formula C19H18Cl2N4O3 B11271244 (3E)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide

(3E)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide

Cat. No.: B11271244
M. Wt: 421.3 g/mol
InChI Key: GPBIPNQBLIQWBQ-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzylcarbamoylformamide, which is then reacted with other reagents under controlled conditions to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(3E)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3E)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[(BENZYLCARBAMOYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for diverse reactivity and functionality, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H18Cl2N4O3

Molecular Weight

421.3 g/mol

IUPAC Name

N-benzyl-N'-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C19H18Cl2N4O3/c1-12(9-17(26)23-14-7-8-15(20)16(21)10-14)24-25-19(28)18(27)22-11-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,22,27)(H,23,26)(H,25,28)/b24-12+

InChI Key

GPBIPNQBLIQWBQ-WYMPLXKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCC1=CC=CC=C1)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C(=O)NCC1=CC=CC=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.